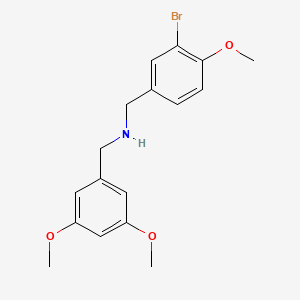![molecular formula C22H27ClN2O2 B6029469 1-[4-(4-chlorophenyl)butanoyl]-N-(4-methoxyphenyl)-3-piperidinamine](/img/structure/B6029469.png)
1-[4-(4-chlorophenyl)butanoyl]-N-(4-methoxyphenyl)-3-piperidinamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[4-(4-chlorophenyl)butanoyl]-N-(4-methoxyphenyl)-3-piperidinamine, also known as Venlafaxine, is an antidepressant medication that belongs to the class of serotonin-norepinephrine reuptake inhibitors (SNRIs). It is commonly used to treat major depressive disorder, anxiety disorders, and panic disorders. The purpose of
Mecanismo De Acción
1-[4-(4-chlorophenyl)butanoyl]-N-(4-methoxyphenyl)-3-piperidinamine works by inhibiting the reuptake of serotonin and norepinephrine, two neurotransmitters that play a critical role in regulating mood. By blocking the reuptake of these neurotransmitters, this compound increases their concentration in the brain, which leads to an improvement in mood and a reduction in anxiety and panic symptoms. The exact mechanism of action of this compound is not fully understood, but it is thought to involve the modulation of several different neurotransmitter systems.
Biochemical and Physiological Effects
This compound has a number of biochemical and physiological effects on the body. It has been shown to increase the levels of serotonin and norepinephrine in the brain, which leads to an improvement in mood and a reduction in anxiety and panic symptoms. This compound also has an effect on other neurotransmitters, including dopamine and acetylcholine, which may contribute to its therapeutic effects. In addition, this compound has been shown to have an effect on the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the body's response to stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-[4-(4-chlorophenyl)butanoyl]-N-(4-methoxyphenyl)-3-piperidinamine has several advantages for lab experiments. It is a well-studied compound that has been extensively investigated for its therapeutic effects. It is also relatively easy to obtain and has a long shelf life. However, there are also some limitations to using this compound in lab experiments. It is a complex compound that requires specialized equipment and expertise to synthesize. In addition, its mechanism of action is not fully understood, which makes it difficult to design experiments that can accurately measure its effects.
Direcciones Futuras
There are several future directions for research on 1-[4-(4-chlorophenyl)butanoyl]-N-(4-methoxyphenyl)-3-piperidinamine. One area of interest is the development of new and more effective SNRIs that can be used to treat depression, anxiety, and other mood disorders. Another area of interest is the investigation of the long-term effects of this compound on the brain and the body. This research could help to shed light on the potential risks and benefits of long-term use of this compound. Finally, there is a need for more research on the use of this compound in combination with other medications and therapies, as this may lead to more effective treatment options for patients with mood disorders.
Conclusion
This compound is a well-studied compound that has been extensively investigated for its therapeutic effects in treating depression, anxiety, and panic disorders. Its mechanism of action involves the modulation of several different neurotransmitter systems, including serotonin, norepinephrine, dopamine, and acetylcholine. This compound has several advantages for lab experiments, but there are also some limitations to its use. Future research on this compound will likely focus on the development of new and more effective SNRIs, the investigation of the long-term effects of this compound on the brain and the body, and the use of this compound in combination with other medications and therapies.
Métodos De Síntesis
1-[4-(4-chlorophenyl)butanoyl]-N-(4-methoxyphenyl)-3-piperidinamine is synthesized by the reaction of 4-(4-chlorophenyl)butyric acid with N-methoxy-N-methyl-4-piperidinamine in the presence of thionyl chloride. The resulting product is then hydrolyzed to form this compound. The synthesis of this compound is a complex process that requires specialized equipment and expertise.
Aplicaciones Científicas De Investigación
1-[4-(4-chlorophenyl)butanoyl]-N-(4-methoxyphenyl)-3-piperidinamine has been extensively studied for its therapeutic effects in treating depression, anxiety, and panic disorders. It has also been investigated for its potential use in the treatment of neuropathic pain, hot flashes, and post-traumatic stress disorder. The scientific research on this compound has provided valuable insights into its mechanism of action and the biochemical and physiological effects it has on the body.
Propiedades
IUPAC Name |
4-(4-chlorophenyl)-1-[3-(4-methoxyanilino)piperidin-1-yl]butan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27ClN2O2/c1-27-21-13-11-19(12-14-21)24-20-5-3-15-25(16-20)22(26)6-2-4-17-7-9-18(23)10-8-17/h7-14,20,24H,2-6,15-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHQLCTGXFOEVIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2CCCN(C2)C(=O)CCCC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3R*,4R*)-1-(3-chloro-4-hydroxybenzyl)-4-[4-(2-phenylethyl)-1-piperazinyl]-3-piperidinol](/img/structure/B6029391.png)
![3-{[ethyl(methyl)amino]methyl}-3-hydroxy-1-(4-isopropylbenzyl)-2-piperidinone](/img/structure/B6029397.png)

![ethyl 3-benzyl-1-[(benzylamino)carbonyl]-3-piperidinecarboxylate](/img/structure/B6029409.png)
![2-[4-{[3-(4-chlorophenyl)-1H-pyrazol-4-yl]methyl}-1-(2-phenylethyl)-2-piperazinyl]ethanol](/img/structure/B6029422.png)
![2-{[2-(4-morpholinyl)propyl]sulfonyl}-1,3-benzothiazole](/img/structure/B6029433.png)
![3-(2-chlorophenyl)-N-[2-(2-oxo-1-piperidinyl)ethyl]-3-phenylpropanamide](/img/structure/B6029437.png)
![ethyl 4-[2-hydroxy-3-(8-methyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazol-3-yl)propoxy]-3-methyl-1-benzofuran-2-carboxylate](/img/structure/B6029444.png)
![ethyl 4-({2-[(6-methyl-4-oxo-1,4-dihydro-2-pyrimidinyl)thio]propanoyl}amino)benzoate](/img/structure/B6029453.png)
![N-[1-{[(4-iodophenyl)amino]carbonyl}-2-(3-nitrophenyl)vinyl]-2-thiophenecarboxamide](/img/structure/B6029460.png)

![N-[6,6-dimethyl-1-(4-methylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanamide](/img/structure/B6029466.png)
![2-(4-{[3-(2-fluorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2-methoxyphenoxy)acetamide](/img/structure/B6029471.png)
![1-[3-(2,6-dimethoxyphenoxy)propyl]piperazine hydrochloride](/img/structure/B6029481.png)